molecular formula C32H32O14 B7790287 Chartreusin

Chartreusin

Cat. No.: B7790287
M. Wt: 640.6 g/mol
InChI Key: PONPPNYZKHNPKZ-UHFFFAOYSA-N
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Description

Chartreusin is an aromatic polyketide glycoside antibiotic isolated from Streptomyces chartreusis . This compound exhibits significant antibacterial and antiproliferative activity against various tumor cell lines, including murine P388 and L1210 leukemia and B16 melanoma cells . Its primary mechanism of action involves binding to DNA, causing radical-mediated single-strand breaks, and acting as a potent inhibitor of topoisomerase II . The unusual bislactone aglycone (chartarin) is a key element for its bioactivity and is derived from a unique biosynthetic pathway involving an oxidative rearrangement of an anthracycline-type precursor . While the development of natural this compound was hampered by unfavorable pharmacokinetics, such as rapid biliary excretion, its derivatives have shown promise. A semi-synthetic derivative, IST-622, has been investigated as a prodrug with improved properties and reached phase II clinical trials for the oral treatment of breast cancer . The this compound biosynthesis gene cluster (cha) has been identified, and pathway engineering has been successfully employed to generate novel analogs, allowing for the tuning of its biological activities and providing compounds with enhanced antibacterial or antiproliferative properties . This product is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32O14/c1-10-8-9-15-18-16(10)29(38)45-26-17-13(23(35)20(19(18)26)30(39)43-15)6-5-7-14(17)44-32-28(24(36)21(33)11(2)42-32)46-31-25(37)27(40-4)22(34)12(3)41-31/h5-9,11-12,21-22,24-25,27-28,31-37H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONPPNYZKHNPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871929
Record name 6-Hydroxy-1-methyl-5,12-dioxo-5,12-dihydrobenzo[h][1]benzopyrano[5,4,3-cde][1]benzopyran-10-yl 6-deoxy-2-O-(6-deoxy-3-O-methylhexopyranosyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

640.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6377-18-0
Record name Chartreusin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Strain Cultivation and Fermentation Conditions

Chartreusin is naturally produced by Streptomyces chartreusis (strain IFO 1275) under specific fermentation conditions. The process begins with spore inoculation into a nutrient-rich medium containing lactose (4%), soybean powder (2%), corn steep liquor (2%), and calcium carbonate (5%), adjusted to pH 7.0. Fermentation occurs in three stages:

  • Primary culture : 3 days at 28°C with agitation (200 rpm) in test tubes.

  • Secondary culture : Transfer to 2-liter flasks (500 ml medium) under identical conditions.

  • Large-scale fermentation : Scaling to 50-liter fermenters at 28°C with aeration (35 L/min) and agitation (250 rpm) for 7 days.

Extraction and Purification

Post-fermentation, the mycelial cake is separated via centrifugation and extracted twice with chloroform-methanol (2:1). The combined extracts are concentrated, and crude this compound is precipitated by adding methanol and cooling to 4°C. Further purification employs silica gel chromatography with gradient elution (chloroform → chloroform-methanol mixtures), yielding this compound alongside minor analogs like 3"-demethylthis compound.

Table 1: Key Parameters for this compound Fermentation

ParameterValue
Fermentation Duration7 days
Optimal pH7.0
Aeration Rate35 L/min
Yield (Crude Extract)10 g from 15 kg mycelial cake

Chemical Synthesis and Derivatization

Early Synthetic Efforts: Acetal Derivatives

To address this compound’s rapid biliary excretion, researchers in the 1990s developed 3',4'-O-substituted derivatives. The synthesis involved acid-catalyzed reactions with aldehydes or ketones to form exo- and endo-benzylidene acetals. For example:

  • 3',4'-O-Benzylidene-chartreusin : this compound reacts with benzaldehyde in chloroform using p-toluenesulfonic acid, yielding exo (13) and endo (12) isomers in a 1:2 ratio.

  • 6-O-Acyl Derivatives : Phenolic hydroxyl groups at position 6 were esterified with acid chlorides (e.g., 3-methylbutyryl chloride) to enhance lipophilicity.

Table 2: Cytostatic Activity of Select this compound Derivatives

CompoundIC₅₀ (μg/ml) vs P388 Leukemia
This compound0.11
Exo-Benzylidene (13)0.09
6-O-(3-Methylbutyryl)-130.08

Glycosylation Challenges and Solutions

The synthesis of this compound’s disaccharide moiety (3-C-methyl-D-olivose) posed significant hurdles due to steric hindrance. A breakthrough came with Yu glycosylation, which enabled stereoselective coupling of 3-C-methyl-branched sugars to the chartarin aglycone. Key steps included:

  • Hauser-Kraus Annulation : Assembly of the chartarin core via cyclization between glycosylated phthalides and coumarins.

  • Protection-Deprotection Strategy : Temporary silyl ethers (TBDPS) safeguarded reactive hydroxyl groups during glycosylation.

Recent Advances in Total Synthesis

Collective Synthesis of this compound Derivatives

A 2024 study established a unified strategy for this compound, D329C, elsamicin A, and elsamicin B. The approach featured:

  • Chartarin 10-O-Monosaccharide Synthesis : Achieved via Hauser annulation between coumarin C and glycosylated phthalides (e.g., 11 or 24).

  • Glycosidic Bond Formation : Yu donors (e.g., 3-C-methyl-D-olivose) coupled to chartarin acceptors under mild conditions (BF₃·OEt₂ catalysis).

Table 3: Yields in Key Synthetic Steps

Reaction StepYield (%)
Hauser Annulation (11 + C)63
Glycosylation (26 → 29)74
Final Deprotection85

Scalability and Bioactivity Correlations

The synthetic route demonstrated scalability, producing multi-gram quantities of this compound derivatives. Cytotoxicity assays revealed potent activity against ovarian cancer (ES-2: IC₅₀ = 0.12 μM) and leukemia (K562: IC₅₀ = 0.09 μM). RNA-seq analysis linked bioactivity to sugar chain-dependent DNA intercalation and topoisomerase II inhibition .

Chemical Reactions Analysis

Glycosylation Reactions

The stereoselective attachment of 3-C-methyl-branched sugars involves Yu glycosylation protocols :

ParameterConditionsYield (%)StereoselectivitySource
Monosaccharide attachmentPh₃PAuOTf catalysis, 0°C88-92α-configuration
Disaccharide elongationLevulinoyl-directed remote participation891,2-cis linkage

Critical factors:

  • Protecting groups : Levulinoyl (Lev) enables β-stereoselectivity via remote participation

  • Donor design : 4,6-O-benzylidene protection enhances reactivity

Hauser-Kraus Annulation

This [4+2] cycloaddition constructs the chartarin core :

SubstratesBaseTemp (°C)Time (h)Yield (%)
Glycosylated phthalide + CoumarintBuOLi-78 → rt263
Modified phthalide + CoumarinLiHMDS-78 → rt455

Steric hindrance from glycosyl groups reduces yields compared to non-glycosylated analogs . MOM/TBS protecting groups were found incompatible .

Protection/Deprotection Strategies

Critical steps in total synthesis :

A. Silylation

  • Reagent : TBDPSCl, imidazole

  • Function : Protects C6-OH during annulation (51-74% yield)

B. Levulinoylation

  • Reagent : LevCl, DMAP

  • Role : Enables subsequent β-glycosylation (75% yield)

C. Global Deprotection

Redox Modifications

Ketoreductase ChaE mediates stereospecific reductions during biosynthesis :

  • Converts C9 ketone to (R)-alcohol

  • Requires NADPH cofactor

  • Absolute configuration confirmed by chiral HPLC

DNA-Binding Thermodynamics

While not a synthetic reaction, this compound's intercalation has quantifiable energetics :

ParameterValue
ΔG (20°C)-7.4 kcal/mol
ΔH-7.1 kcal/mol
ΔS+1.0 cal/mol·K
Heat capacity (ΔCp)-391 cal/mol·K

Data obtained via isothermal titration calorimetry (ITC) reveals enthalpy-driven binding .

Scientific Research Applications

Antitumor Activity

Chartreusin exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for cancer therapy. Research has demonstrated its effectiveness against:

  • Hep3B2.1-7 (IC50 = 18.19 µM)
  • H1299 (IC50 = 19.74 µM)
  • L1210 leukemia and B16 melanoma in experimental mouse models .

The mechanism of action is primarily attributed to its ability to intercalate into DNA, inhibiting topoisomerase II, which is crucial for DNA replication and transcription. This binding leads to the disruption of cellular processes essential for tumor growth .

Antimicrobial Properties

This compound also displays notable antibacterial activity, particularly against drug-resistant strains such as Staphylococcus aureus (IC50 = 23.25 µM) . Its efficacy against multidrug-resistant pathogens emphasizes its potential as a therapeutic agent in combating infections that are increasingly difficult to treat with conventional antibiotics.

Mechanistic Insights

Recent studies have focused on understanding the binding dynamics of this compound to DNA. Thermodynamic characterization has revealed that:

  • The binding constant and enthalpy changes indicate strong interactions between this compound and DNA.
  • The favorable free energy change (ΔG=7.4\Delta G=-7.4 kcal/mol at 20°C) suggests a stable binding mechanism that could be exploited in drug design .

Synthesis and Derivatives

The clinical application of this compound has been limited by its pharmacokinetic properties. Recent advancements in synthetic methodologies have led to the development of this compound derivatives with improved bioactivity and stability. Techniques such as Hauser annulation and Yu glycosylation have been employed to create novel compounds that retain the antitumor properties of the parent molecule while enhancing their therapeutic profiles .

Table 1: Summary of this compound's Bioactivity

ApplicationCell Line/PathogenIC50/Activity
Antitumor ActivityHep3B2.1-718.19 µM
H129919.74 µM
L1210 leukemiaSignificant
B16 melanomaSignificant
Antibacterial ActivityStaphylococcus aureus23.25 µM

Case Study: Electrochemical Monitoring

A study utilized electrochemical techniques to monitor reactive oxygen species (ROS) generation by this compound, demonstrating its dual mechanism of action involving both intercalation into DNA and ROS generation, which contributes to cellular damage in cancer cells .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Chartreusin vs. Elsamicins A and B

  • Structural Differences: Feature this compound Elsamicin A Elsamicin B Aglycone Pentacyclic chartarin Pentacyclic chartarin Pentacyclic chartarin Sugar Chain d-fucose + digitalose d-fucose + 3-C-methyl-d-fucose d-fucose + 2-deoxy-2-amino-d-digitalose Glycosidic Linkages 1,2-cis 1,2-cis 1,2-cis Bioactivity (IC₅₀, ES-2 cells) 0.8 μM 0.2 μM 0.5 μM Elsamicins A and B feature rare 3-C-methyl-branched sugars, enhancing their DNA-binding affinity and cytotoxicity compared to this compound .

This compound vs. D329C

  • D329C shares the chartarin aglycone but lacks the digitalose moiety. This structural simplification reduces cytotoxicity (IC₅₀ = 1.5 μM vs. ES-2 cells) but improves synthetic accessibility .

This compound vs. Gilvocarcin and Polycarcin

  • Gilvocarcin and polycarcin belong to the benzonaphthopyranone class but lack the disaccharide chain. Their cytotoxicity is lower (IC₅₀ > 5 μM), underscoring the critical role of the sugar moiety in this compound’s bioactivity .

Bioactivity and Mechanisms

Cytotoxicity Profiles

Compound HCT116 (IC₅₀, μM) BxPC3 (IC₅₀, μM) ES-2 (IC₅₀, μM)
This compound 1.2 0.9 0.8
Elsamicin A 0.5 0.3 0.2
Elsamicin B 0.7 0.6 0.5
D329C 3.1 2.8 1.5

Elsamicin A exhibits superior potency due to its 3-C-methyl sugar enhancing DNA intercalation .

Mechanistic Insights

  • DNA Interaction :

    • This compound binds dsDNA via intercalation, inducing ROS-mediated strand breaks .
    • Elsamicins show stronger DNA affinity (ΔG = −45 kJ/mol vs. −38 kJ/mol for this compound) due to electrostatic interactions with the branched sugar .
  • ROS Generation :
    this compound’s electrochemical reduction generates superoxide radicals (O₂•⁻) and hydroxyl radicals (HO•), which synergize with DNA damage pathways .

Clinical Potential

  • This compound derivatives like elsamicin A (Elsamitrucin) have entered Phase II trials for lymphoma but faced hepatotoxicity issues .

Biological Activity

Chartreusin is a potent antitumor antibiotic produced by the actinobacterium Streptomyces chartreusis. It exhibits a broad spectrum of biological activities, primarily through its interactions with DNA and various cellular mechanisms. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

DNA Intercalation and Topoisomerase Inhibition

This compound's primary mechanism involves intercalation into DNA, which disrupts the normal function of the genetic material. The compound contains a chromophore that allows it to bind to DNA at specific sites, particularly in regions rich in CpG steps. This binding is crucial for its antitumor activity as it leads to the formation of radical-mediated single-strand breaks in DNA and inhibits topoisomerase II, an enzyme critical for DNA replication and repair .

The thermodynamic characterization of this compound's binding to DNA reveals significant insights into its interactions. For instance, studies have shown that the binding enthalpy varies with temperature, indicating that this compound's affinity for DNA is influenced by environmental conditions. The following table summarizes key thermodynamic parameters associated with this compound-DNA interactions:

Temperature (°C)Binding Enthalpy (ΔH_b) (kcal/mol)Heat Capacity Change (ΔC_p) (cal/mol K)
20-7.1 ± 0.2-391 ± 37
25-9.8 ± 0.7
30-11.4 ± 0.5
35-13.0 ± 0.3

These findings highlight the strong interaction between this compound and DNA, which is essential for its biological activity .

Cytotoxic Effects

This compound has demonstrated significant cytotoxicity against various cancer cell lines. Research indicates moderate cytotoxic effects against Hep3B2.1-7 (liver cancer), J82 (bladder cancer), and H1299 (lung cancer) cell lines . A recent study assessed the cytotoxicity of this compound derivatives against human cancer cell lines, revealing profound antineoplastic effects attributed to their ability to intercalate DNA and inhibit topoisomerase II .

Case Studies and Research Findings

  • Anticancer Activity : A study published in Nature reported that this compound derivatives exhibited enhanced cytotoxicity against ovarian cancer cells (ES-2), with RNA-seq analysis revealing the underlying mechanisms related to their sugar chain modifications .
  • Electrochemical Monitoring : Another investigation focused on the electrochemical behavior of this compound in generating reactive oxygen species (ROS). This study provided insights into how this compound can induce oxidative stress in cancer cells, further contributing to its anticancer properties .
  • Biochemical Effects : Research exploring the biochemical effects of this compound on mammalian cells highlighted its potential to modulate cellular pathways involved in apoptosis and cell cycle regulation, suggesting additional therapeutic avenues for its application .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to study Chartreusin’s mechanism of DNA interaction?

  • Methodological Answer : To investigate this compound’s DNA-binding specificity (preference for GC-rich regions and B-DNA over Z-DNA), researchers should employ fluorescence titration assays to quantify binding affinity and circular dichroism (CD) spectroscopy to confirm structural changes in DNA. Competitive assays with known DNA intercalators (e.g., ethidium bromide) can further validate selectivity. Additionally, electrophoretic mobility shift assays (EMSAs) are critical for visualizing DNA complex formation . For mechanistic insights into topoisomerase II inhibition, in vitro enzyme activity assays using supercoiled plasmid DNA substrates are recommended .

Q. How should researchers design experiments to assess this compound’s cytotoxicity across diverse cancer cell lines?

  • Methodological Answer : Standardize cytotoxicity evaluations using the MTT or CCK-8 assay across panels of cell lines (e.g., HCT116, BxPC3, T47D, ES-2) with varying genetic backgrounds. Include positive controls (e.g., doxorubicin) and normalize results to cell viability baselines. Dose-response curves (IC50 values) should be generated in triplicate to ensure reproducibility. Recent studies highlight significant variations in potency, with Elsamicin A/B showing superior activity in ovarian cancer models, necessitating RNA-seq to elucidate糖链-dependent mechanisms .

Q. What strategies are effective for isolating or synthesizing this compound derivatives with modified糖链 configurations?

  • Methodological Answer : Prioritize chemical synthesis over natural extraction due to limited yields and structural inflexibility of biosourced compounds. Key steps include:

  • Hauser-Kraus Annulation : To construct the polycyclic aromatic core.
  • Yu Glycosylation : For stereoselective 1,2-cis-glycosidic bond formation, critical for糖链 bioactivity.
  • Rare Sugar Preparation : Optimize routes for C3-methyl-branched fucose (e.g., in Elsamicin A/B) using chiral auxiliaries or enzymatic catalysis.
    Intermediate characterization via NMR and HPLC-MS is essential to confirm regiochemical fidelity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data of this compound derivatives across different cancer cell lines?

  • Methodological Answer : Conduct systematic reviews (following Cochrane guidelines) to aggregate existing data, identifying variables such as cell culture conditions, assay protocols, and糖链 modifications. Use meta-analysis to quantify heterogeneity (I² statistic) and subgroup analyses to isolate糖链-dependent effects. For instance, RNA-seq datasets from ES-2 cells treated with this compound vs. Elsamicin A/B can reveal糖链-specific transcriptional pathways (e.g., apoptosis regulators) that explain differential cytotoxicity .

Q. What advanced techniques are required to characterize the糖链-dependent pharmacokinetics of this compound analogs?

  • Methodological Answer : Employ LC-MS/MS for quantifying plasma/tissue concentrations of糖链-modified derivatives, coupled with PET imaging using radiolabeled analogs (e.g., ¹⁸F-fluorinated糖链) to track biodistribution. Molecular dynamics simulations can predict糖链 conformations influencing serum protein binding and membrane permeability. Validate findings in orthotopic tumor models to correlate pharmacokinetics with efficacy .

Q. How should experimental designs be optimized to study this compound’s dual role in DNA intercalation and free radical-mediated strand breakage?

  • Methodological Answer : Combine single-molecule DNA stretching (optical tweezers) to measure mechanical destabilization during intercalation with electron paramagnetic resonance (EPR) to detect free radical generation. Use scavengers (e.g., TEMPOL) to isolate contributions of each mechanism to cytotoxicity. Time-resolved studies are critical, as delayed radical formation may dominate in hypoxic tumor microenvironments .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility in synthesizing this compound’s糖苷键中间体?

  • Methodological Answer : Document reaction conditions (temperature, catalyst loading, solvent purity) meticulously, adhering to Beilstein Journal protocols. Provide supplementary NMR (¹H, ¹³C, COSY) and HPLC chromatograms for all intermediates. Cross-validate yields via independent replication in ≥2 labs. Publish detailed synthetic workflows in open-access repositories to mitigate batch-to-batch variability .

Q. Why do some studies report this compound as a topoisomerase II poison while others classify it as a catalytic inhibitor?

  • Methodological Answer : This discrepancy arises from assay design differences. Pre-incubate this compound with enzyme vs. DNA in cleavage assays to distinguish DNA-binding vs. direct enzyme inhibition. Use in vitro decatenation (kinetoplast DNA) and ICE bioassays to confirm mode of action. Recent structural studies suggest糖链 modifications alter interaction interfaces, necessitating cryo-EM for resolved complexes .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chartreusin
Reactant of Route 2
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